1-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione
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Overview
Description
1-(4-Methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a 4-methoxyphenyl halide reacts with the pyrrolidine-2,5-dione core.
Attachment of the 5-phenyl-4H-1,2,4-triazol-3-yl group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate catalysts and conditions.
Formation of the sulfanyl linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infections.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione: This compound is unique due to its specific combination of functional groups and structural features.
This compound: Similar compounds may include those with variations in the substituents on the pyrrolidine-2,5-dione core or the triazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H16N4O3S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H16N4O3S/c1-26-14-9-7-13(8-10-14)23-16(24)11-15(18(23)25)27-19-20-17(21-22-19)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,20,21,22) |
InChI Key |
PQPOMSHKEIPDBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NNC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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